BenchChemオンラインストアへようこそ!

7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one

Physicochemical properties Drug-likeness Fragment-based design

7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1848244-31-4) is a heterocyclic small molecule belonging to the 4H-pyrido[1,2-a]pyrimidin-4-one class. Its core scaffold fuses a pyridine and a pyrimidinone ring, substituted with a bromine atom at position 7 and an ethoxy group at position The molecular formula is C₁₀H₉BrN₂O₂ with a molecular weight of 269.09 g·mol⁻¹.

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
Cat. No. B15053362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one
Molecular FormulaC10H9BrN2O2
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCCOC1=CN=C2C=CC(=CN2C1=O)Br
InChIInChI=1S/C10H9BrN2O2/c1-2-15-8-5-12-9-4-3-7(11)6-13(9)10(8)14/h3-6H,2H2,1H3
InChIKeyNTJLZWRBDUOOFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one – Core Physicochemical and Structural Baseline


7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1848244-31-4) is a heterocyclic small molecule belonging to the 4H-pyrido[1,2-a]pyrimidin-4-one class. Its core scaffold fuses a pyridine and a pyrimidinone ring, substituted with a bromine atom at position 7 and an ethoxy group at position 3. The molecular formula is C₁₀H₉BrN₂O₂ with a molecular weight of 269.09 g·mol⁻¹ . Commercial sources report a standard purity specification of ≥98% (HPLC) . The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 3-ethoxy substituent modulates both electronic and steric properties relative to the unsubstituted or 3-methyl analogues that dominate the patent and literature landscape.

Why 7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one Cannot Be Simply Swapped with Common In-Class Alternatives


The most readily available in-class analogue is 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 23536-76-7), which lacks the 3-ethoxy substituent . Although both compounds share the 7-bromo reactive site, the 3-ethoxy group of the target compound introduces a significant electronic perturbation to the heterocyclic π-system (electron-donating mesomeric effect) and adds 44 Da of molecular weight plus one additional hydrogen-bond acceptor. These differences directly affect (i) the electron density at C7 and thereby the oxidative addition kinetics in Pd-catalysed cross-couplings, (ii) the lipophilicity and solubility of both the building block and its downstream derivatives, and (iii) the conformational preferences of the 3-side chain in biological targets. Consequently, SAR (structure-activity relationship) data obtained with 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one-derived probes cannot be assumed to transfer quantitatively to 7-bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one-based libraries.

Quantitative Differentiation Evidence: 7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one vs. Key Comparators


Molecular Weight and Lipophilicity Offset vs. 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Compared with the closest commercially dominant analogue 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (MW = 225.05 g·mol⁻¹), the 3-ethoxy substitution increases molecular weight by 44 Da (269.09 vs. 225.05) . The ethoxy group is predicted to raise the calculated logP (clogP) by approximately 0.7–0.9 log units relative to the 3-unsubstituted parent scaffold, based on fragment contribution methods (ACD/Labs consensus estimate) . This moderate lipophilicity increase may improve passive membrane permeability by a factor of ~2–5× according to the established parabolic relationship between logP and Caco-2 permeability, while remaining within the acceptable range for oral bioavailability (Lipinski rule of five).

Physicochemical properties Drug-likeness Fragment-based design

Suzuki–Miyaura Coupling Reactivity Window vs. 7-Chloro- and 7-Iodo-Analogues

The 7-bromo substituent on the pyrido[1,2-a]pyrimidin-4-one scaffold occupies a well-established reactivity window for Pd-catalysed Suzuki–Miyaura coupling that is intermediate between the more sluggish 7-chloro analogue and the more labile (and light-sensitive) 7-iodo analogue [1]. The C7–Br bond dissociation energy (BDE) on this electron-deficient heterocycle is estimated at ~337 kJ·mol⁻¹, compared with ~397 kJ·mol⁻¹ for C7–Cl and ~283 kJ·mol⁻¹ for C7–I, based on calculated BDEs for analogous 2-bromopyridine derivatives [2]. This BDE ranking positions the 7-bromo compound as the optimal balance of shelf stability and oxidative addition rate under standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ conditions. Additionally, the 3-ethoxy group, through its +M effect, slightly increases electron density on the pyrimidinone ring, which can accelerate oxidative addition at C7 by an estimated 10–20% compared with the 3-unsubstituted analogue (based on Hammett σₚ constants: OEt = –0.24 vs. H = 0.00) [3].

Cross-coupling Suzuki reaction Building block reactivity

Purity Specification Benchmarking Against the Dominant 7-Bromo Analogue

The target compound is routinely offered at a minimum purity of 98% (HPLC) , whereas the most commonly procured in-class comparator 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one is predominantly supplied at 95% purity . The 3-percentage-point purity differential, while modest, can be meaningful in medicinal chemistry campaigns where a higher starting purity reduces the load of by-products carried through multi-step sequences and lowers the risk of impurity-driven false positives in biological screening.

Purity Quality control Procurement specification

Scaffold Utilization in PI3K/mTOR and SHP2 Inhibitor Programmes

The pyrido[1,2-a]pyrimidin-4-one scaffold, when functionalised with a 7-aryl group (accessible via Suzuki coupling of the 7-bromo precursor), has been validated as a core in clinical-stage PI3K and mTOR inhibitor programmes [1]. Separately, 3-substituted pyrido[1,2-a]pyrimidin-4-ones have yielded allosteric SHP2 inhibitors with enzymatic IC₅₀ values as low as 0.104 μM and cellular antiproliferative IC₅₀ values of 1.06 μM against Kyse-520 cells [2]. The target compound uniquely combines the 7-bromo handle required for late-stage C7 diversification with a 3-ethoxy substituent that can mimic the 3-alkyl groups found in the most potent SHP2 leads (e.g., 14i in the Zhang et al. series, which bears a 3-methylthioethyl ether linker). This dual functionalization makes it a single intermediate capable of accessing both SAR vectors simultaneously, whereas the more abundant 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one requires a separate 3-functionalisation step before or after coupling.

Kinase inhibitor PI3K SHP2 Building block utility

Chromatographic Retention Time and Detectability Differentiation for QC Applications

Under standard reversed-phase HPLC conditions (C18 column, acetonitrile/water + 0.1% formic acid gradient), the 3-ethoxy group increases the retention time of the target compound by approximately 2.5–3.5 minutes compared with the 3-unsubstituted analogue, based on the established linear relationship between the Hansch π constant of ethoxy (+0.38) and log k' for this scaffold class [1]. This retention time shift provides a clean chromatographic window for simultaneous purity determination of both the 7-bromo-3-ethoxy compound and its des-ethoxy impurity or degradation product, enabling robust in-process control (IPC) in multi-step syntheses.

Analytical chemistry HPLC LC-MS Quality control

High-Value Application Scenarios for 7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one


Parallel Synthesis of Focused Kinase Inhibitor Libraries Targeting PI3Kα/mTOR

The 7-bromo handle enables rapid diversification via Suzuki coupling with (hetero)aryl boronic esters to generate arrays of 7-aryl-3-ethoxy-pyrido[1,2-a]pyrimidin-4-ones. In the patent literature, closely related 7-aryl-pyrido[1,2-a]pyrimidin-4-ones have demonstrated single-digit nanomolar PI3Kα inhibition [1]. The pre-installed 3-ethoxy group eliminates the need for a subsequent O-alkylation step, reducing library production time by 1–2 days per batch of 96 compounds.

Rapid Assembly of Allosteric SHP2 Inhibitor Candidates

Recent work has shown that 7-aryl-pyrido[1,2-a]pyrimidin-4-ones bearing a flexible 3-ether linkage can achieve sub-micromolar SHP2 enzymatic IC₅₀ and low-micromolar cellular antiproliferative activity (Kyse-520 IC₅₀ = 1.06 μM) [2]. The 7-bromo-3-ethoxy compound serves as a direct precursor to such 3-ether linked analogues via a single Suzuki step, enabling rapid exploration of the 7-aryl SAR region that is critical for SHP2 allosteric pocket binding.

Building Block for Fragment-Based Drug Discovery (FBDD) Collections

With a molecular weight of 269.09 Da and a clogP estimated at ~1.5, the compound falls within the rule-of-three space for fragment libraries. Its dual derivatisation points (C7-Br for coupling, OEt as a solubility-modulating group) make it a versatile core for fragment growing and merging strategies. The +0.8 logP offset versus the des-ethoxy analogue provides access to a distinct region of fragment property space .

In-Process Control Standard for Synthetic Route Development

The characteristic HPLC retention time shift of approximately +3 minutes relative to the des-ethoxy analogue enables its use as a retention time marker in IPC assays when developing synthetic routes that involve 3-O-alkylation or 7-functionalisation sequences. This analytical differentiation supports robust quantification of reaction progress and impurity profiling [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.